CID 168012896

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |

|---|---|

CAS-Nummer |

144-75-2 |

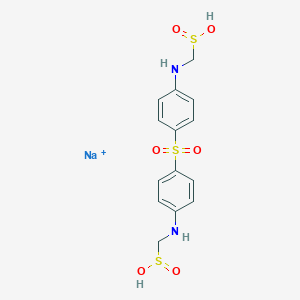

Molekularformel |

C14H16N2NaO6S3 |

Molekulargewicht |

427.5 g/mol |

IUPAC-Name |

disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate |

InChI |

InChI=1S/C14H16N2O6S3.Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20); |

InChI-Schlüssel |

NNQJSOPNMPAAQD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] |

Andere CAS-Nummern |

144-75-2 |

Physikalische Beschreibung |

Solid |

Löslichkeit |

2.63e+00 g/L |

Synonyme |

[Sulfonylbis(4,1-phenyleneimino)]bis-methanesulfinic Acid Disodium Salt; [Sulfonylbis(p-phenyleneimino)]di-methanesulfinic Acid Disodium Salt; Aldapsone; Aldesulfone Sodium; 4,4’-Sulfonylbis-benzenamine Bis(sodium formaldehydesulfonylate); Diamidin; |

Herkunft des Produkts |

United States |

Historical Trajectory and Foundational Research of Sulfoxone Sodium

Genesis of Sulfone Chemistry and Related Compounds

The journey began not with a direct quest for a new medicine, but as an exploration in organic chemistry that would later yield profound therapeutic benefits.

The parent compound of the therapeutic sulfones, 4,4'-diaminodiphenyl sulfone, better known as dapsone (B1669823), was first synthesized in 1908 by the German chemists Fromm and Wittmann. fishersci.ptuni.luwmcloud.org This initial synthesis was a feat of chemical engineering, originally intended for the production of azo dyes, with no immediate recognition of its medicinal potential. wmcloud.org

It was not until 1937 that the antibacterial action of dapsone was discovered, a revelation that emerged from the broader scientific interest in synthetic antimicrobial compounds sparked by the success of sulfonamides. fishersci.pt The first effective sulfonamide, Prontosil, had been introduced to the market in 1935, paving the way for the systemic use of synthetic antibiotics. wmcloud.orgmims.comwikipedia.org Around 1937, research groups led by Buttle in England and Fourneau in France began to investigate the chemotherapeutic effects of sulfones, marking a pivotal shift in their application from industrial chemistry to medicine. wmcloud.org

Promin, or glucosulfone (B1195741) sodium, was an early and important derivative of dapsone. wikipedia.org In the body, Promin breaks down to release dapsone, which is the therapeutically active component. wikipedia.org While sometimes credited to researchers at Parke, Davis & Co. in 1937, the synthesis of dapsone derivatives, including Promin, can be traced back to the original 1908 work of Fromm and Wittmann. wikipedia.org

The medical evaluation of Promin was directly inspired by the therapeutic triumphs of sulfonamides. wikipedia.org Initially, it was investigated as a potential treatment for tuberculosis at the Mayo Clinic. wikipedia.org Recognizing that leprosy was also caused by a mycobacterium, Dr. Guy Henry Faget of the National Leprosarium in Carville, Louisiana, initiated studies on Promin for leprosy. wikipedia.org Following successful results in animal models, which were published in 1941, human trials commenced. wikipedia.org Promin became the first sulfone to be used in the treatment of leprosy, primarily because dapsone itself was considered too toxic at the dosages then employed. scitoys.comkaist.ac.kr A significant practical challenge was that Promin had to be administered intravenously. scitoys.comkaist.ac.kr

Introduction and Early Clinical Investigations of Sulfoxone (B94800) Sodium

The initial success with Promin spurred the development of other sulfone derivatives that offered a better safety profile and more convenient administration. Among these was Sulfoxone sodium.

Sulfoxone sodium, also known by the brand name Diasone, was developed by Abbott Laboratories as a related compound to Promin. wikipedia.org It is a water-soluble sulfone that could be administered orally, a significant advantage over the intravenous Promin. wikipedia.orgscitoys.comkaist.ac.krnih.gov Dr. Faget's pioneering human studies at Carville included not only Promin but also Sulfoxone sodium, marking its entry into clinical evaluation. wikipedia.org

The 1940s marked a turning point in the fight against leprosy, largely due to the work of Faget and his colleagues with sulfone drugs. kaist.ac.kr Early controlled trials demonstrated that sulfones could halt the progression of severe forms of the disease. fishersci.pt The initial trials with Promin and Sulfoxone sodium, which began with just six volunteers, provided clear evidence of their effectiveness, despite some side effects. wikipedia.org

The development of orally administered sulfones like Sulfoxone sodium was a crucial step forward, making treatment more accessible and manageable. scitoys.comkaist.ac.kr This breakthrough fundamentally changed the prognosis for leprosy patients and began to reduce the stigma associated with the disease. wikipedia.org While dapsone would eventually become the cornerstone of leprosy treatment due to its low cost and oral formulation, the early clinical investigations of Sulfoxone sodium were instrumental in establishing the therapeutic value of the sulfone class of drugs. fishersci.pt

Key Milestones in Early Sulfone Chemotherapy for Leprosy

| Year | Milestone | Compound(s) | Key Finding/Impact |

| 1941 | Publication of successful animal trials | Promin | Led to the initiation of human clinical trials for leprosy. wikipedia.org |

| 1943 | First report on sulfone therapy in humans | Promin, Sulfoxone Sodium | Demonstrated the effectiveness of sulfones in treating leprosy. wikipedia.orgfishersci.ca |

| 1940s | Development of oral formulations | Sulfoxone Sodium (Diasone) | Provided a more practical and safer alternative to intravenous Promin. scitoys.comkaist.ac.kr |

| Post-1946 | Introduction of low-dose oral dapsone | Dapsone | Became the standard of care due to cost-effectiveness and ease of administration. fishersci.ptfishersci.ca |

The therapeutic utility of sulfones was found to extend beyond infectious diseases. In the early 1950s, dapsone was recognized for its remarkable efficacy in treating certain non-infectious inflammatory conditions, most notably dermatitis herpetiformis. wmcloud.org Following this, Sulfoxone sodium was also used with some success for this chronic, blistering skin condition, demonstrating the broader anti-inflammatory potential of this class of compounds. guidetopharmacology.orgnih.govnih.govnih.gov A commentary from 1951 highlights the early use of Sulfoxone (Diasone) sodium for treating dermatitis herpetiformis. nih.gov

Mechanistic Elucidations of Sulfoxone Sodium S Biological Actions

Antimicrobial Modalities: Inhibition of Folic Acid Synthesis Pathway

The primary antimicrobial action of sulfoxone (B94800) sodium, like other sulfonamides, lies in its ability to disrupt the folic acid synthesis pathway in susceptible microorganisms. This pathway is crucial for the production of nucleotides, which are essential for DNA and RNA synthesis and, consequently, for bacterial growth and replication.

Competitive Antagonism of Para-Aminobenzoic Acid (PABA)

Sulfoxone sodium functions as a competitive antagonist of para-aminobenzoic acid (PABA). nih.govdrugbank.comresearchgate.netnih.gov Structurally, sulfones are similar to PABA, a precursor molecule that bacteria utilize to synthesize folic acid. ekb.eg This structural analogy allows sulfoxone sodium to compete with PABA for the active site of a key bacterial enzyme. nih.gov By binding to the enzyme, sulfoxone sodium prevents the incorporation of PABA, thereby halting the folic acid synthesis cascade. mlsu.ac.in This mechanism of action is a hallmark of sulfonamide antibiotics. nih.govdrugbank.comresearchgate.net

Targeting Dihydropteroate (B1496061) Synthetase (DHPS) in Pathogenic Microorganisms

The specific enzyme targeted by sulfoxone sodium is dihydropteroate synthetase (DHPS). nih.govdrugbank.comresearchgate.netnih.govpsu.edu DHPS catalyzes the condensation of PABA with dihydropterin pyrophosphate to form dihydropteroic acid, a critical step in the de novo synthesis of folate. nih.govnih.gov Sulfoxone sodium, by acting as a competitive inhibitor of DHPS, effectively blocks this reaction. nih.govdrugbank.comnih.gov This inhibition leads to a depletion of the folate pool within the microorganism, ultimately hindering its ability to produce essential nucleic acids. nih.govwikipedia.org This targeted inhibition of a vital metabolic pathway explains the antimicrobial efficacy of sulfoxone sodium against various pathogens, including Plasmodium falciparum and Pneumocystis carinii. drugbank.comnih.govpsu.edu

Bacteriostatic Effects and Spectrum of Activity

The inhibition of folic acid synthesis by sulfoxone sodium results in a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction rather than directly killing the organisms. nih.govdrugbank.comresearchgate.netslideshare.net This allows the host's immune system to clear the infection. Sulfonamides, the class of drugs to which sulfoxone sodium belongs, generally possess a broad spectrum of activity against many gram-positive and gram-negative bacteria. nih.govdrugbank.com However, the emergence of bacterial resistance can limit their clinical effectiveness. nih.govdrugbank.comnih.gov

Immunomodulatory and Anti-Inflammatory Pathways

Beyond its direct antimicrobial effects, sulfoxone sodium and related sulfones, such as dapsone (B1669823), exhibit significant immunomodulatory and anti-inflammatory properties. These actions are particularly relevant in the treatment of certain inflammatory conditions.

Modulation of Neutrophil Functions and Influx

Research on the closely related sulfone, dapsone, provides insights into the potential immunomodulatory mechanisms of sulfoxone sodium. Dapsone has been shown to modulate the function of neutrophils, which are key immune cells involved in the inflammatory response. termedia.plnih.gov It can interfere with neutrophil chemotaxis, the process by which these cells migrate to sites of inflammation. termedia.plnih.gov Studies have demonstrated a dose-dependent inhibitory effect of dapsone on neutrophil migration stimulated by various chemoattractants. nih.gov Furthermore, dapsone can suppress the production of interleukin-8 (IL-8), a potent neutrophil chemoattractant, by neutrophils themselves. termedia.plnih.gov This modulation of neutrophil activity helps to dampen the inflammatory cascade.

Influence on Myeloperoxidase Activity and Oxidative Processes

Myeloperoxidase (MPO) is an enzyme found in neutrophils that plays a crucial role in the production of reactive oxygen species (ROS), such as hypochlorous acid, during the inflammatory response. researchgate.netmdpi.comresearchgate.net While essential for killing pathogens, excessive MPO activity can lead to oxidative damage to host tissues. researchgate.netnih.govnih.gov Dapsone has been shown to inhibit MPO activity, thereby reducing the production of these damaging oxidants. termedia.plnih.gov This inhibitory effect on MPO is a key component of its anti-inflammatory action, protecting tissues from oxidative stress associated with inflammation. termedia.pl

Table 1: Summary of Mechanistic Actions of Sulfoxone Sodium and Related Sulfones

| Biological Action | Mechanism | Key Molecules/Cells Involved | Outcome |

|---|---|---|---|

| Antimicrobial | Competitive antagonism of PABA | Para-Aminobenzoic Acid (PABA), Dihydropteroate Synthetase (DHPS) | Inhibition of bacterial folic acid synthesis, leading to bacteriostatic effects. |

| Immunomodulatory | Modulation of neutrophil functions | Neutrophils, Interleukin-8 (IL-8) | Reduced neutrophil influx and activation at inflammatory sites. |

| Anti-inflammatory | Inhibition of myeloperoxidase activity | Myeloperoxidase (MPO), Reactive Oxygen Species (ROS) | Decreased oxidative stress and tissue damage. |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Sulfoxone sodium | 23675791 |

| Para-Aminobenzoic Acid (PABA) | 978 |

| Dapsone | 2955 |

| Sulfamethoxazole (B1682508) | 5329 |

| Trimethoprim | 5578 |

| Sulfadiazine (B1682646) | 5215 |

| Sulfisoxazole | 5344 |

| Sulfathiazole | 5345 |

| Sulfachlorpyridazine | 5313 |

| Sulfamethoxypyridazine | 5328 |

| Sulfanilamide | 5333 |

| Mafenide | 3999 |

| Silver sulfadiazine | 441243 |

| Sulfasalazine | 5339 |

| Sulfadimidine | 5327 |

| Prontosil | 66854 |

| Phthalylsulfathiazole | 4809 |

| Succinylsulfathiazole | 5311 |

| Cotrimoxazole | 3033346 |

| Sulbactam (B1307) sodium | 23725520 |

| Ampicillin (B1664943) | 6249 |

| Interleukin-8 (IL-8) | Not applicable (protein) |

| Hypochlorous acid | 24341 |

| Nitric oxide | 145068 |

Impact on Complement Deposition in Immunological Disorders

The role of sulfones, including Sulfoxone sodium, in modulating the complement system in immunological disorders has been a subject of investigation, particularly in conditions like dermatitis herpetiformis (DH), which is characterized by IgA and complement component 3 (C3) deposits in the skin. nih.govacpjournals.org Research into the effects of sulfone therapy on these deposits has yielded specific insights into the drug's mechanism.

A key study involving 38 patients with dermatitis herpetiformis found that the majority of both perilesional and normal-appearing skin biopsies showed C3 deposition co-located with IgA deposits. nih.gov In a follow-up investigation, nine out of ten patients who had C3 deposits in their skin during active disease continued to show these deposits even after treatment with sulfones rendered them completely free of skin lesions for a period of two to eight weeks. nih.gov This finding suggests that the therapeutic efficacy of sulfones in controlling the clinical manifestations of DH is not due to the prevention or removal of C3 deposition in the skin. nih.gov

Further experiments in animal models support this observation. When guinea pigs were pre-treated with Sulfoxone sodium, there was no discernible difference in the time course, character, or intensity of complement-mediated reactions compared to control animals. nih.gov These results led the researchers to conclude that they were unable to demonstrate any effect of sulfones on either complement deposition in the skin of DH patients or on complement activation in guinea pig models. nih.gov The parent sulfone, dapsone, is also known to inhibit neutrophil-mediated cytotoxicity, an effect that may contribute to its anti-inflammatory action in diseases like DH. nih.gov

Table 1: Summary of Sulfone Effect on Complement C3 Deposition in Dermatitis Herpetiformis

| Study Parameter | Observation | Conclusion | Citation |

|---|---|---|---|

| C3 Deposition in Patients | C3 deposits persisted in the skin of patients even when clinically free of lesions after sulfone treatment. | Sulfone therapy does not appear to work by clearing C3 deposits. | nih.gov |

| Complement-Mediated Reactions (Guinea Pig Model) | No difference in reactions between sulfoxone-treated and control animals. | Sulfoxone did not demonstrate an inhibitory effect on complement activation pathways in this model. | nih.gov |

Molecular Interactions and Ligand Binding Dynamics

While specific in silico molecular docking studies for Sulfoxone sodium are not extensively documented in publicly available research, the known mechanism of action for the sulfone class of drugs provides a basis for understanding its likely biological target interactions. Sulfones, including Sulfoxone, are recognized as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). drugbank.com This enzyme is crucial for the synthesis of folic acid in many microorganisms. The inhibitory action results from sulfones acting as a structural analog to the enzyme's natural substrate, para-aminobenzoic acid (PABA). drugbank.com

Computational and molecular docking studies are frequently employed to investigate the binding of sulfone-containing compounds to their biological targets. worldscientific.comnih.govmdpi.com These studies help to elucidate the binding affinity and the specific molecular interactions that stabilize the drug within the enzyme's active site. For instance, docking studies on novel sulfone derivatives have been performed against enzymes like DHPS and DNA gyrase to predict their antimicrobial activity. worldscientific.comnih.gov Such computational approaches calculate the binding energy and identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. mdpi.commdpi.com Although acetylenic sulfonamide compounds showed better results in one study, acceptable binding energies were also observed for acetylenic sulfone derivatives against DHPS. worldscientific.com These computational methods are crucial in modern drug design for predicting the potential efficacy and mechanism of new chemical entities before their synthesis and in vitro testing. worldscientific.com

Structural and computational analyses reveal that the sulfonyl group exhibits a "dual character" in its non-covalent interactions. acs.org It can act as both a hydrogen bond acceptor and participate in hydrophobic (van der Waals) interactions. acs.org

Key intermolecular interactions involving the sulfonyl group include:

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. Analysis of protein-ligand complexes in the Protein Data Bank (PDB) shows that about 39% of sulfonyl groups in ligands form hydrogen bonds with protein donor atoms or structural water molecules. acs.org They can also form weaker hydrogen bonds with C-H donors. acs.org

Hydrophobic and Van der Waals Interactions: The sulfonyl group is frequently found in hydrophobic pockets of binding sites. Approximately 74% of sulfonyl groups in PDB ligands are located within van der Waals distance of aliphatic groups. acs.org This indicates that hydrophobic interactions play a major role in the binding of sulfonyl-containing molecules.

Dipole-Dipole Interactions: The high polarity of the sulfonyl functional group contributes to strong intermolecular dipole-dipole interactions. scbt.com

Interestingly, many sulfonyl groups engage in both types of interactions simultaneously. Data shows that 79% of the sulfonyl groups that are hydrogen-bonded also interact with a nearby hydrophobic group, highlighting the cooperative nature of these forces in ligand binding. acs.org This dual capacity to form both polar and non-polar contacts is a key determinant of the binding dynamics of sulfone drugs like Sulfoxone sodium to their biological targets. acs.org

Preclinical and Clinical Investigations into Therapeutic Applications

Research in Infectious Disease Models

The therapeutic potential of sulfoxone (B94800) sodium, like other sulfones, was extensively evaluated in preclinical models of mycobacterial infections, which were crucial for establishing its efficacy before human trials. The primary model for these investigations has been the mouse footpad technique, a pivotal development that allowed for the in-vivo cultivation and drug sensitivity testing of Mycobacterium leprae, which cannot be cultured on artificial media. ilsl.brnih.govuniverse84a.com

Initial studies with sulfone derivatives in these models demonstrated a significant bacteriostatic effect against M. leprae. nih.gov Rather than directly killing the bacilli, sulfones like sulfoxone sodium inhibit their multiplication. nih.govdrugbank.com This mechanism of action is linked to their role as competitive inhibitors of para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway, which is essential for DNA production. nih.govdrugbank.com

A key finding from experimental chemotherapy was the observed change in the morphological characteristics of the infecting organisms during sulfone therapy. ilsl.br Researchers noted a uniform fall in the ratio of solidly stained (viable) to non-solidly stained (non-viable) M. leprae within the first few months of treatment. ilsl.br This decrease in the Morphological Index (MI) became a useful method for evaluating the response to chemotherapy. ilsl.br Reports specifically concerning sulfoxone (Diasone) therapy noted that clinical improvement in patients was accompanied by an increasing granularity of M. leprae, indicating a therapeutic effect on the bacilli. ilsl.br

Studies on Mycobacterium lepraemurium, the causative agent of murine leprosy, also provided a platform to evaluate the effect of sulfone derivatives, further confirming their activity against mycobacteria. nih.gov The mouse footpad model, despite its limitations in terms of sensitivity and the time-consuming nature of the experiments, remains an essential tool in leprosy research and was fundamental in characterizing the action of sulfones like sulfoxone sodium. ilsl.brnih.gov

Table 1: Summary of Findings in Experimental Mycobacterial Infection Models

| Model System | Organism | Key Findings | Citation(s) |

|---|---|---|---|

| Mouse Footpad | Mycobacterium leprae | Demonstrated bacteriostatic activity of sulfones. | nih.gov |

| Mouse Footpad | Mycobacterium leprae | Showed a decrease in the Morphological Index (MI) during therapy. | ilsl.brilsl.br |

| Mouse Footpad | Mycobacterium leprae | Established a reproducible animal model for drug testing. | nih.govuniverse84a.com |

| In vivo studies | M. lepraemurium | Confirmed activity of sulfone derivatives against murine leprosy. | nih.gov |

The antibacterial activity of sulfoxone sodium is rooted in its classification as a sulfonamide antibiotic. nih.govdrugbank.com In general, sulfonamides exhibit a broad spectrum of activity against most gram-positive and many gram-negative organisms. nih.govdrugbank.com Their mechanism involves the inhibition of folic acid synthesis, which is a pathway present in many bacteria. drugbank.com However, the widespread use of sulfonamides has led to the development of resistance in many bacterial species, and their antibacterial action can be inhibited by the presence of pus. drugbank.com

While specific studies detailing the effectiveness of sulfoxone sodium against a wide array of bacterial strains are limited, the general activity of the sulfonamide class is well-documented. Susceptible gram-negative bacteria can include species of Klebsiella, Salmonella, and Escherichia coli, while resistant species often include Pseudomonas aeruginosa. nih.gov

In addition to their antibacterial properties, some sulfonamides have shown inhibitory activity against certain protozoa. nih.gov Reports indicate that the sulfonamide class of drugs can be effective against protozoa such as Toxoplasma and Coccidia. nih.gov Drugs like trimethoprim/sulfamethoxazole (B1682508) are considered treatments of choice for infections caused by Cystoisospora belli and Cyclospora cayetanensis. medscape.com However, detailed investigations into the specific antiprotozoal efficacy of sulfoxone sodium are not extensively covered in the available literature.

Table 2: General Spectrum of Activity for Sulfonamides

| Organism Type | Activity | Examples of Susceptible Genera | Citation(s) |

|---|---|---|---|

| Gram-positive bacteria | Broadly active | Staphylococcus | nih.govnih.gov |

| Gram-negative bacteria | Active against many strains | Escherichia, Klebsiella, Salmonella | nih.govnih.gov |

| Protozoa | Active against some species | Toxoplasma, Coccidia, Cystoisospora | nih.govmedscape.com |

Clinical Efficacy Studies in Dermatological Conditions

Sulfoxone sodium was one of several substituted dapsone (B1669823) derivatives developed and clinically evaluated for the treatment of leprosy. ilsl.br While large-scale, randomized controlled trials as defined by modern standards are scarce for sulfoxone sodium specifically, its efficacy was established through a series of early clinical trials and extensive field reports. ilsl.brleprosy-information.org

One of the first controlled trials of a sulfone in leprosy involved Promacetin, a related compound, which demonstrated a therapeutic effect compared to a placebo group. ilsl.br Following these initial explorations, sulfoxone sodium (marketed as Diasone) was widely used. ilsl.brwikipedia.org A 1951 summary and analysis of field reports documented its use and clinical outcomes in the treatment of leprosy. leprosy-information.org Clinical observations from this period reported that the clinical improvement seen in patients undergoing sulfoxone therapy was associated with bacteriological changes, specifically an increasing granularity of M. leprae organisms, which was indicative of their declining viability. ilsl.br

These early studies, though perhaps lacking the rigorous design of contemporary trials, provided crucial evidence for the efficacy of sulfone therapy in lepromatous leprosy. ilsl.br They demonstrated a consistent arrest of the disease process and a uniform change in the morphology of the leprosy bacilli, forming the foundation for the widespread adoption of sulfones as the standard of care for leprosy for many decades. ilsl.br

Table 3: Summary of Clinical Findings in Lepromatous Leprosy

| Study Type | Compound | Key Therapeutic Outcomes | Citation(s) |

|---|---|---|---|

| Early Controlled Trial | Promacetin (related sulfone) | Showed therapeutic efficacy compared to placebo. | ilsl.br |

| Field Reports Analysis | Sulfoxone sodium | Documented clinical improvement in leprosy patients. | leprosy-information.org |

| Clinical Observations | Sulfoxone sodium | Clinical improvement correlated with increased granularity of M. leprae. | ilsl.br |

| Long-term Sulfone Studies | Dapsone (parent sulfone) | Established arrest of the disease process in a large number of patients. | ilsl.br |

Sulfoxone sodium has been utilized in the management of dermatitis herpetiformis (DH), a severely pruritic, blistering skin condition linked to gluten sensitivity. drugbank.comnih.gov The therapeutic approach to DH has historically relied on sulfone drugs, with dapsone being the primary agent. mdpi.comnih.gov

The use of sulfoxone sodium for dermatitis herpetiformis was documented as early as 1951. nih.gov However, its application has been described as having limited success. drugbank.comdrugbank.com Dapsone, the parent sulfone, is known to provide rapid relief from the intense itching and the development of new lesions associated with DH, often within a few days of initiating treatment. nih.govvirginia.edu

In a retrospective study of 33 patients with DH, treatment based on a gluten-free diet plus dapsone was found to be effective in the majority of cases (81.2%). researchgate.net While sulfoxone acts through its conversion to dapsone, the literature more frequently details the direct use of dapsone for this condition. The outcomes for sulfoxone are therefore inferred from the well-documented, potent anti-inflammatory and symptomatic relief provided by dapsone in this neutrophilic dermatosis. mdpi.com

Table 4: Therapeutic Outcomes of Sulfone Therapy in Dermatitis Herpetiformis

| Compound | Reported Efficacy | Key Therapeutic Effects | Citation(s) |

|---|---|---|---|

| Sulfoxone sodium | Used with limited success. | Symptomatic relief. | drugbank.comdrugbank.com |

| Dapsone | First-line pharmacotherapy. | Rapidly relieves itch and prevents new lesions. | nih.govvirginia.edu |

| Dapsone | Effective in >80% of patients in a case series (with GFD). | Control of skin manifestations. | researchgate.net |

The anti-inflammatory properties of sulfones, particularly their ability to inhibit neutrophil chemotaxis and function, have led to their exploratory use in a variety of neutrophilic and autoimmune bullous dermatoses beyond leprosy and dermatitis herpetiformis. nih.govduke.edu Most of this research has focused on dapsone, the active metabolite of sulfoxone sodium.

In Subcorneal Pustular Dermatosis (Sneddon-Wilkinson disease), another rare neutrophilic dermatosis, dapsone is considered the treatment of choice, although responses can be slower than those seen in dermatitis herpetiformis. medscape.comdermatojournal.com For other conditions like Sweet's syndrome (acute febrile neutrophilic dermatosis), dapsone is considered an alternative first-line therapy if corticosteroids are contraindicated. medscape.com

Dapsone is also regarded as the first-line therapy for Linear IgA Bullous Dermatosis (LABD) and is the drug of choice for IgA Pemphigus, though some cases may be resistant. nih.govnih.gov Its use has been anecdotally reported as beneficial in bullous systemic lupus erythematosus, with a review of case reports showing improvement in 17 of 19 patients. nih.gov In an open study on bullous pemphigoid, dapsone as a sole agent was able to control the disease in 44% of patients. nih.gov The efficacy of dapsone across this spectrum of diseases highlights the therapeutic potential of sulfone compounds in managing conditions characterized by neutrophil-predominant inflammation.

Table 5: Use of Dapsone (Active Metabolite of Sulfoxone) in Other Dermatoses

| Dermatological Condition | Classification | Reported Efficacy of Dapsone | Citation(s) |

|---|---|---|---|

| Subcorneal Pustular Dermatosis | Neutrophilic Dermatosis | Treatment of choice. | medscape.comdermatojournal.com |

| Sweet's Syndrome | Neutrophilic Dermatosis | Alternative first-line therapy. | medscape.com |

| IgA Pemphigus | Bullous Dermatosis | Drug of choice. | nih.gov |

| Linear IgA Bullous Dermatosis | Bullous Dermatosis | First-line therapy. | nih.gov |

| Bullous Pemphigoid | Bullous Dermatosis | Controlled disease in 44% of patients in one study. | nih.gov |

| Bullous Lupus Erythematosus | Bullous Dermatosis | Effective in the majority of reported cases. | nih.gov |

Exploratory Research in Novel Therapeutic Areas

While historically recognized for its role in treating leprosy, the broader class of sulfone compounds, including structures related to sulfoxone sodium, is being investigated for a range of other therapeutic applications. This exploratory research seeks to leverage the chemical properties of the sulfone moiety for new medical purposes.

Anti-inflammatory Applications

The potential of sulfone derivatives as anti-inflammatory agents has been an area of significant preclinical investigation. Research has focused on the ability of these compounds to modulate the cellular and molecular pathways that drive inflammatory responses. Studies have demonstrated that certain sulfone derivatives can significantly inhibit the production of key inflammatory mediators.

In experiments using activated murine peritoneal macrophages, various sulfone compounds, such as dimethyl arylsulfonyl malonates and a sulfone triazole, have been shown to dose-dependently decrease the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and interleukin-12 (B1171171) (IL-12). nih.gov The mechanism behind this inhibition was identified as a reduction in the expression of the inducible nitric oxide synthase (iNOS) protein. nih.govresearchgate.net Further research involving sulfur-containing compounds, including sulfonyl derivatives, has shown they can suppress the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov

The mechanism of action for these anti-inflammatory effects appears to involve the inhibition of critical signaling pathways. For instance, certain sulfur compounds have been found to suppress the transcriptional activity of nuclear factor-κB (NF-κB) and inhibit the phosphorylation of p38 mitogen-activated protein kinases (MAPKs) and extracellular signal-regulated kinases (ERK), all of which are crucial for the expression of pro-inflammatory genes. nih.govresearchgate.net

Table 1: Inhibitory Effects of Sulfone Derivatives on Inflammatory Mediators

| Compound Class | Mediator Inhibited | Key Mechanism | Cell/System Studied |

|---|---|---|---|

| Dimethyl Arylsulfonyl Malonates | NO, TNF-alpha, IL-12 | Reduction of iNOS protein expression | LPS and IFN-gamma activated murine macrophages |

| Sulfone Triazole | NO, TNF-alpha, IL-12 | Reduction of iNOS protein expression | LPS and IFN-gamma activated murine macrophages |

| Ajoene Sulfonyl Analogs | NO, PGE2, TNF-alpha, IL-1β, IL-6 | Inhibition of NF-κB, p38, and ERK pathways | LPS-activated macrophages |

Anticancer Potential and Anti-proliferative Effects of Sulfones

The anticancer potential of the sulfone class of compounds has been explored through their anti-proliferative effects on various cancer cell lines. Research indicates that these compounds can inhibit cell growth and induce apoptosis (programmed cell death).

A notable example is a sulfone derivative of the nonsteroidal anti-inflammatory drug sulindac, which was found to inhibit the growth of cultured tumor cells, including HT-29 human colon carcinoma cells. This sulfone derivative strongly induced apoptosis in a time- and dose-dependent manner, a mechanism that was independent of its effect on the cell cycle.

In other studies, newly synthesized sulfone derivatives of a 5-nitrothiazole (B1205993) series demonstrated promising and selective in vitro anti-proliferative activity against human liver cancer cells (HepG2). nih.gov Some of these compounds displayed significantly higher efficacy against HepG2 cells compared to Chinese Hamster Ovary (CHO) cells, indicating a degree of specificity for tumor cells. nih.gov For instance, compounds designated as 2b and 2d in one study showed an anti-proliferative effect that was 31 and 43 times higher, respectively, toward the HepG2 cell line than the CHO cell line. nih.gov This research highlights the potential for developing sulfone-based compounds for liver cancer treatment. nih.govmdpi.com

Adverse Effects and Safety Profiles of Sulfoxone Sodium

Hematological Considerations

The most significant and frequently reported adverse effects of sulfoxone (B94800) sodium involve the hematologic system, specifically hemolytic anemia and methemoglobinemia.

Research on Hemolytic Anemia and Methemoglobinemia

Hemolytic anemia is a recognized complication of sulfoxone therapy. medkoo.comnih.gov This condition arises from the premature destruction of red blood cells. Research indicates that this is a dose-dependent effect resulting from oxidative stress on erythrocytes. kaya.in In most individuals, this manifests as a mild to moderate reduction in hemoglobin levels, which tends to stabilize after the initial weeks of treatment. kaya.in However, individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency are at a significantly higher risk of developing severe hemolysis. kaya.in

Methemoglobinemia is another serious hematological adverse effect associated with sulfoxone. medkoo.comncats.io This condition is characterized by the presence of an excessive amount of methemoglobin, a form of hemoglobin that is unable to bind and transport oxygen effectively. This can lead to cyanosis and tissue hypoxia. nih.gov Dapsone (B1669823), a related sulfone, is one of the most common drugs to induce methemoglobinemia. nih.govdrugbank.com Clinical symptoms, such as central and peripheral cyanosis, typically appear when methemoglobin levels reach about 15%. nih.gov

Table 1: Hematological Adverse Effects of Sulfone Drugs

| Adverse Effect | Description | Key Research Findings |

| Hemolytic Anemia | Premature destruction of red blood cells. | A common, dose-dependent effect of sulfone therapy. kaya.in More severe in patients with G6PD deficiency. kaya.in |

| Methemoglobinemia | Increased levels of methemoglobin in the blood, reducing oxygen-carrying capacity. | Can be induced by sulfoxone and other sulfones like dapsone. medkoo.comncats.iodrugbank.com Clinical cyanosis is a key symptom. nih.gov |

Systemic and Organ-Specific Effects

Beyond its hematological impact, sulfoxone sodium has been investigated for its effects on other body systems.

Investigations into Endocrine Effects

Studies have explored the potential endocrine effects of sulfoxone. Research has examined its influence on thyroid function, with some environmental chemicals that disrupt thyroid hormone homeostasis being a subject of concern. nih.govfrontiersin.org For instance, some pesticides have been shown to interfere with the hypothalamic-pituitary-thyroid (HPT) axis. frontiersin.org While specific studies on sulfoxone's direct impact on the endocrine system are limited, the broader class of sulfonamides has been associated with endocrine disruption. beyondpesticides.org One study compared the endocrine effects of sulfoxone and two nitriles with amphenone, indicating an early interest in this area. medkoo.com

Studies on Gastrointestinal and Other Systemic Manifestations

Gastrointestinal side effects are commonly reported with sulfone drugs and can include nausea, vomiting, and abdominal pain. kaya.in These symptoms are often mild and may be mitigated by taking the medication with food. kaya.in More severe, though less common, gastrointestinal issues such as intestinal obstruction have been noted with related compounds like sodium polystyrene sulfonate, particularly in high doses or in specific patient populations like neonates and the elderly. drugs.com Other systemic adverse events can include weakness and malaise. ncats.ioncats.io

Mechanisms of Adverse Effect Induction

Understanding the molecular and cellular pathways leading to the adverse effects of sulfoxone sodium is crucial for appreciating its safety profile.

Molecular and Cellular Pathways Leading to Toxicity

The toxicity of sulfoxone is closely linked to its chemical structure and metabolic byproducts. As a sulfonamide, it is known to inhibit the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for folic acid synthesis in bacteria. ncats.iodrugbank.comnih.gov While this is its therapeutic mechanism, the compound can also induce oxidative stress in human cells, particularly red blood cells. This oxidative stress is a primary driver of hemolytic anemia. kaya.in The formation of reactive oxygen species can damage cellular components, leading to hemolysis.

The mechanism behind methemoglobinemia involves the oxidation of the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it incapable of binding oxygen. nih.gov This process can be accelerated by oxidizing agents, and metabolites of sulfone drugs are implicated in this process. While the exact pathways for sulfoxone-induced toxicity are not fully elucidated, the general principles of sulfonamide toxicity, including oxidative stress and the formation of toxic metabolites, are considered central. portlandpress.comnih.gov

Drug Interactions and Resistance Mechanisms

Pharmacokinetic and Pharmacodynamic Drug Interactions

The interactions of sulfoxone (B94800) sodium can be categorized by their effects on the drug's absorption, distribution, metabolism, and excretion (pharmacokinetics) and its mechanism of action (pharmacodynamics).

Sulfonamides, the broader class to which sulfones are related, can exhibit synergistic effects when combined with other antimicrobial agents that target the same metabolic pathway. slideshare.net For instance, the combination of a sulfonamide like sulfamethoxazole (B1682508) with trimethoprim, which inhibits dihydrofolate reductase—a subsequent step in the folic acid synthesis pathway—results in a potentiation of antimicrobial activity. slideshare.net This principle of sequential blockade is a cornerstone of combination therapy. scielo.br

While specific studies detailing interactions between sulfoxone sodium and other antimicrobials are not extensively documented in the provided results, the general mechanism of sulfonamides suggests potential for synergistic interactions with folate synthesis inhibitors. drugbank.comnih.gov Conversely, the antibacterial action of sulfonamides can be inhibited by the presence of pus, which contains para-aminobenzoic acid (PABA), the natural substrate that sulfonamides compete with. drugbank.comnih.gov

Some drug combinations may increase the risk of adverse effects. For example, the concomitant use of certain antimicrobials like azithromycin (B1666446) with other drugs can lead to QT prolongation. slideshare.net It is also important to consider that concomitant administration of drugs that inhibit the OAT1 transporter, such as probenecid, may increase the plasma concentrations of sulbactam (B1307), a structurally related sulfone, indicating a potential interaction pathway for other sulfones. rxlist.com

Sulfoxone sodium is metabolized in the liver. drugbank.comnih.gov The metabolites of drugs containing sulfone or sulfoxide (B87167) groups have been shown to interact with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs. researchgate.netnih.gov

In vitro studies on the metabolites of various sulfoxide and sulfone-containing drugs have demonstrated inhibitory effects on several CYP isoenzymes. researchgate.netnih.gov For example, montelukast (B128269) sulfone and triclabendazole (B1681386) sulfone have been shown to inhibit CYP2C8 and CYP2C9. researchgate.net Specifically, various sulfone metabolites can inhibit enzymes such as CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. researchgate.netnih.gov Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs that are substrates for these CYPs, potentially increasing their toxicity. hres.ca For instance, drugs that induce CYP2C19 or CYP3A4, like St. John's wort or rifampin, can significantly decrease the concentration of drugs metabolized by these enzymes. konvomep.com Therefore, co-administration of sulfoxone sodium with other medications necessitates a careful assessment of potential drug-drug interactions mediated by the CYP450 system. researchgate.netnih.gov

| CYP Enzyme | Potential Interaction with Sulfone Metabolites |

| CYP1A2 | Inhibition observed with metabolites of methiocarb, triclabendazole, and ziprasidone. researchgate.net |

| CYP2C8 | Inhibition observed with metabolites of montelukast and triclabendazole. researchgate.net |

| CYP2C9 | Inhibition observed with metabolites of triclabendazole and montelukast. researchgate.net |

| CYP2C19 | Inhibition observed with metabolites of triclabendazole. researchgate.net |

| CYP3A4 | Inhibition observed with metabolites of montelukast and triclabendazole. researchgate.netnih.gov |

Mechanisms of Antimicrobial Resistance Development

The emergence of resistance to antimicrobial agents, including sulfoxone sodium, is a significant clinical challenge. Resistance can develop through various genetic and phenotypic mechanisms.

Genotypic resistance to sulfones and sulfonamides is primarily caused by specific mutations in the gene encoding the drug's target enzyme, dihydropteroate (B1496061) synthase (DHPS). scielo.brpsu.edu This enzyme is critical for the synthesis of folic acid in susceptible microorganisms. drugbank.comnih.gov

Mycobacterium leprae : The development of dapsone-resistant leprosy, often due to inadequate monotherapy, led to the transmission of resistant strains. internationaltextbookofleprosy.org The frequency of dapsone-resistant mutants in a population of M. leprae is estimated to be 1 in 1,000,000. internationaltextbookofleprosy.org

Plasmodium falciparum : In the malaria parasite, mutations in the DHPS gene at codons 436, 437, 540, 581, and 613 are known to confer resistance to sulfones and sulfonamides. scielo.brpsu.edu The specific mutation Gly-437 is highly prevalent in areas with significant drug pressure. scielo.br

Toxoplasma gondii : Laboratory-induced resistance in this parasite has been linked to a single polymorphism affecting codon 407 of the DHPS enzyme, which corresponds to a region implicated in sulfa resistance in other microorganisms. oup.compsu.edu

Escherichia coli : Resistance in some E. coli strains is due to the presence of a sulfonamide-resistant variant of the DHPS enzyme. ekb.eg

Phenotypic resistance refers to non-heritable resistance, where a subpopulation of microorganisms, known as persisters, can survive exposure to high concentrations of an antibiotic. frontiersin.org Other general mechanisms of resistance that can apply to sulfoxone include reduced cell permeability, preventing the drug from reaching its target, and the activation of efflux pumps that actively remove the drug from the cell. researchgate.netacs.orgresearchgate.net Long-term treatment with high concentrations of sulfone-related drugs has been shown to select for drug-resistant phenotypes that exhibit enhanced expression of stem cell markers in cancer cell models. spandidos-publications.com

A significant characteristic of sulfonamide resistance is the extensive cross-resistance observed within the class. drugbank.comnih.gov Generally, the development of resistance to one sulfonamide antibiotic confers resistance to all other sulfonamides. drugbank.comnih.gov This is because the resistance mechanism, typically a mutation in the DHPS enzyme, affects the binding site common to all drugs in this class. scielo.br

There is also evidence of cross-resistance between sulfonamide antibiotics and sulfones like dapsone (B1669823). oup.comrlandrews.org Studies on Toxoplasma gondii have shown that enzymes with mutations conferring resistance to sulfadiazine (B1682646) also exhibit significant cross-resistance to other sulfa drugs, including dapsone. oup.com This cross-reactivity is particularly prevalent in certain patient populations, such as individuals infected with HIV. rlandrews.org The structural similarities between sulfones and sulfonamides likely contribute to this phenomenon, as both classes of drugs target the same enzyme. However, the exact molecular basis for T-cell mediated immune responses, which can be involved in hypersensitivity, is not fully understood, leaving a theoretical possibility of cross-reactivity between different sulfonamide subclasses. rlandrews.org

Future Research Directions and Translational Perspectives for Sulfoxone Sodium

Optimization of Therapeutic Efficacy and Safety Profiles

A primary goal for the future of sulfone therapeutics is to improve their efficacy while minimizing adverse effects. This involves detailed investigations into the structure-activity relationships of sulfone derivatives and addressing the inherent difficulties of long-term administration.

The clinical utility of sulfone drugs, including the parent compound of sulfoxone (B94800) sodium, dapsone (B1669823), is often limited by a narrow therapeutic window and the risk of significant adverse drug reactions (ADRs). nih.gov These can include hematological effects like hemolytic anemia, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, and idiosyncratic reactions such as dapsone hypersensitivity syndrome (DHS). nih.govijl.org.in

Future research is focused on the development of new sulfone analogues with improved therapeutic ratios. The goals of these medicinal chemistry efforts include:

Reducing Toxicity : Modifying the chemical structure to reduce the potential for severe ADRs. This can involve creating derivatives that are less likely to cause hemolysis or trigger hypersensitivity reactions. nih.gov

Enhancing Pharmacokinetics : Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of sulfone compounds. researchgate.net For instance, research into fexinidazole, another antimicrobial agent, has explored structural modifications to enhance metabolic stability and improve safety profiles, a strategy applicable to sulfone development. nih.gov

Chronic diseases like leprosy require prolonged treatment, which presents several challenges that future research aims to overcome. ilsl.br Key issues include:

Disease Relapse : Even after achieving a state of bacterial inactivity with sulfone treatment, there is a risk of disease reactivation or relapse. aphapublications.org Studies have documented this phenomenon in patients who have completed sulfone therapy, highlighting the need for determining optimal treatment durations and potentially developing maintenance therapies. ilsl.braphapublications.org

Drug Resistance : The emergence of resistance to sulfone monotherapy was a significant challenge that led to the adoption of multi-drug therapy (MDT). infohansen.orgnih.gov Ongoing surveillance and research are necessary to monitor for and overcome new instances of drug resistance.

Patient Adherence : The long duration of treatment required for conditions like leprosy makes patient adherence a major hurdle. ilsl.br Research into more potent, shorter-course regimens or long-acting formulations could significantly improve treatment outcomes.

Discovery and Development of Next-Generation Sulfone Compounds

The foundational sulfone scaffold has proven to be a versatile template for drug discovery. Modern drug development techniques are being applied to create new generations of sulfone compounds with novel mechanisms and broader applications.

Understanding the precise mechanism by which sulfones exert their effects allows for the rational design of more potent and specific inhibitors. Dapsone, for example, acts by inhibiting folate synthesis in mycobacteria. infohansen.orgkaya.in This knowledge serves as a basis for designing new molecules. Strategies include:

Structure-Based Design : Using the three-dimensional structure of a target enzyme to design complementary inhibitors. For instance, sulfone derivatives have been rationally designed to inhibit β-lactamases, enzymes that confer antibiotic resistance, thereby restoring the efficacy of β-lactam antibiotics. nih.gov

Mechanism-Based Inhibition : Creating compounds that are processed by a target enzyme to become a reactive species that covalently binds to and inactivates the enzyme. This approach has been used to design novel penam (B1241934) sulfone inhibitors of β-lactamases. nih.gov

Targeting Novel Pathways : Designing sulfone derivatives to inhibit other critical bacterial targets. Researchers have designed thiazole (B1198619) and sulfone derivatives to inhibit New Delhi Metallo-β-lactamase (NDM-1), a key driver of antibiotic resistance, based on the structural features of the enzyme's active site. tandfonline.comtandfonline.com

The chemical stability and synthetic accessibility of the sulfone group make it an attractive scaffold for developing drugs against a wide range of diseases beyond leprosy. researchgate.netdrugdiscoverynews.com Research is actively exploring the potential of sulfone derivatives in new therapeutic areas:

Broad-Spectrum Antibacterials : Novel sulfone compounds are being synthesized and tested against priority pathogens. For example, derivatives containing a 1,2,4-triazolo[4,3-a]pyridine moiety have shown significant activity against plant pathogens like Xanthomonas oryzae. nih.gov Another study explored derivatives of BAY 11-7082, an anti-inflammatory sulfone, for activity against methicillin-resistant Staphylococcus aureus (MRSA). biorxiv.org

Antiviral Agents : Indolyl aryl sulfones have been identified as highly effective inhibitors of mutant strains of HIV-1 reverse transcriptase, demonstrating the potential of the sulfone scaffold in developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs). emerginginvestigators.org

Neurodegenerative Diseases : Vinyl sulfone derivatives have been optimized as activators of the Nrf2 pathway, showing therapeutic potential in animal models of Parkinson's disease. acs.orgnih.gov

Other Conditions : The sulfone moiety is present in drugs and candidates for various conditions. nih.gov For example, hydroxyethylene sulfones have been developed as a novel scaffold to target aspartic proteases like HIV-1 protease. acs.org

Integration with Combination Therapies and Multi-Drug Regimens

The use of sulfones in combination with other drugs is a cornerstone of modern therapy for infectious diseases, primarily to enhance efficacy and prevent the development of resistance. saude.gov.br Future efforts will continue to build on this strategy.

The World Health Organization's recommendation of MDT for leprosy, which combines dapsone (the active form of sulfoxone sodium) with rifampicin (B610482) and clofazimine, is a landmark example of successful combination therapy. nih.govkaya.in This approach transformed leprosy treatment by significantly reducing the duration of therapy and preventing the spread of dapsone-resistant strains. infohansen.orgnih.gov

Future research in this area includes:

New Drug Combinations : Investigating novel combinations of existing and new drugs to shorten treatment duration or improve outcomes for drug-resistant infections. For example, combinations of dapsone, rifampicin, and minocycline (B592863) have shown additive activity against M. leprae. nih.gov

Repurposing Antibiotics : Developing sulfone-based inhibitors that can be co-administered with older antibiotics to restore their effectiveness against resistant bacteria. Penicillin-based sulfones have been shown to inhibit carbapenem-hydrolyzing β-lactamases, thereby restoring the efficacy of imipenem (B608078) against highly resistant Acinetobacter baumannii. acs.org

Targeting Host and Pathogen : Exploring combination therapies that target both the pathogen and host inflammatory responses to prevent disease-related complications, such as nerve damage in leprosy.

Advanced Analytical Techniques for Pharmacokinetic and Metabolic Profiling

Future investigations into the pharmacokinetics and metabolism of sulfoxone sodium will benefit significantly from the application of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of drugs and their metabolites in biological fluids. researchgate.net For sulfoxone and its primary active metabolite, dapsone, the development of ultra-high-performance liquid chromatography (UHPLC) methods can offer increased resolution and faster analysis times. researchgate.net

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) systems, is particularly valuable for identifying and structurally characterizing novel or minor metabolites in plasma, urine, and feces. nih.gov A comprehensive metabolic profiling, or metabolomics approach, can provide a global view of the metabolic changes following the administration of sulfoxone sodium. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to identify endogenous biomarkers that may correlate with the drug's therapeutic effects or potential toxicity. This allows for a more holistic understanding beyond the direct measurement of the drug itself. mdpi.comunibo.it

The application of these advanced methods can overcome limitations of older techniques and provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) of sulfoxone sodium. For instance, studies on similar compounds like albendazole (B1665689) and its sulfone metabolites have successfully used LC-MS/MS to characterize pharmacokinetic profiles from various sample types, including micro-sampling techniques like dried blood spots (DBS), which could facilitate studies in pediatric populations. researchgate.net

Computational Modeling and Predictive Analytics in Sulfone Research

Computational modeling and predictive analytics are indispensable tools in modern drug discovery and development, offering the potential to accelerate research into sulfone-based drugs like sulfoxone sodium. mdpi.comnih.gov These computational approaches can be used to predict the behavior of molecules, optimize drug delivery, and understand complex biological pathways. mdpi.comamericanpharmaceuticalreview.com

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structures of sulfone derivatives and their biological activity. This allows researchers to predict the potency of new compounds before they are synthesized, thus streamlining the drug discovery process.

Molecular Docking: This technique simulates the interaction between a drug molecule and its protein target. For sulfoxone's active metabolite, dapsone, docking studies can elucidate its binding mechanism to dihydropteroate (B1496061) synthase, its target enzyme in bacteria. drugbank.com This provides crucial insights for designing more effective inhibitors.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models integrate data from various sources to simulate the drug's concentration in the body over time and its corresponding therapeutic effect. mdpi.com This can help in optimizing dosing regimens and predicting clinical responses.

Machine Learning and Artificial Intelligence (AI): AI and machine learning algorithms can analyze large, complex datasets from preclinical and clinical studies to identify patterns that may not be apparent through traditional analysis. americanpharmaceuticalreview.comclinicaltrialsarena.com These predictive models can assist in everything from identifying new drug candidates to forecasting clinical trial outcomes. clinicaltrialsarena.com

By leveraging these predictive tools, research into sulfone drugs can become more efficient, cost-effective, and targeted, ultimately accelerating the development of new therapies. nih.govamericanpharmaceuticalreview.com

Exploration of Non-Pharmaceutical Applications of Sulfone Chemistry

The utility of the sulfone functional group extends well beyond the realm of medicine into materials science and various industrial applications. iomcworld.comresearchgate.netnih.gov The inherent chemical and thermal stability of the sulfone moiety makes it a valuable component in high-performance polymers. nih.govthieme-connect.com

Polysulfones (PSU), Polyethersulfones (PES), and Polyphenylsulfones (PPSU) are major classes of thermoplastic polymers characterized by their rigidity, high-temperature resistance, and strength. wikipedia.org These properties make them suitable for a wide range of demanding applications:

Aerospace and Automotive: Used for manufacturing interior components and parts that require resistance to high temperatures and mechanical stress. sigmaaldrich.com

Medical Devices: Their ability to withstand repeated sterilization methods like autoclaving makes them ideal for surgical tools and other medical equipment. sigmaaldrich.com

Electronics: Employed as electrical insulators and in the fabrication of printed circuit boards. sigmaaldrich.com

Water Treatment and Separation Processes: Sulfone-based polymers are used to create membranes for applications such as hemodialysis, gas separation, and water purification. wikipedia.org

The synthesis of these polymers often involves precursors like bis(4-chlorophenyl) sulfone. wikipedia.orgfishersci.at Future research in this area focuses on creating novel sulfone-containing monomers to develop polymers with enhanced or specialized properties, such as improved conductivity or biocompatibility, for next-generation technological applications. nih.gov

Q & A

Q. What are the key considerations for synthesizing Sulfoxone Sodium with high purity, and how can structural integrity be validated?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, pH) to avoid side products like sulfones or sulfates. Purification via recrystallization or column chromatography is critical. Structural validation should combine nuclear magnetic resonance (NMR) for functional group analysis and high-performance liquid chromatography (HPLC) for purity assessment. Comparative studies with related sulfonates (e.g., Solapsone) can identify structural deviations .

Q. How can researchers design experiments to assess Sulfoxone Sodium’s stability under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (e.g., heat, light, acidic/basic buffers). Use UV-Vis spectroscopy to monitor degradation products and mass spectrometry (MS) to identify breakdown intermediates. Cross-reference findings with historical data on sodium sulfonates’ ionization behavior in aqueous solutions .

Q. What are the best practices for integrating Sulfoxone Sodium’s historical data (e.g., 1950s leprosy studies) into modern research frameworks?

- Methodological Answer : Perform a systematic literature review to catalog historical efficacy and toxicity data. Validate outdated methodologies (e.g., mid-20th-century bioassays) against current techniques like in vitro cytotoxicity assays. Address discrepancies by replicating key experiments under controlled conditions .

Advanced Research Questions

Q. How can conflicting data on Sulfoxone Sodium’s antimicrobial mechanisms be resolved?

- Methodological Answer : Employ hypothesis-driven approaches to test competing theories (e.g., membrane disruption vs. enzyme inhibition). Use isothermal titration calorimetry (ITC) to study binding interactions with bacterial enzymes and atomic force microscopy (AFM) to visualize membrane effects. Meta-analyses of existing datasets can identify confounding variables (e.g., pH-dependent activity) .

Q. What advanced statistical models are suitable for analyzing dose-response relationships in Sulfoxone Sodium toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy thresholds. Use Bayesian hierarchical models to account for variability across in vivo and in vitro datasets. Sensitivity analysis can isolate critical parameters, such as sodium ion concentration’s impact on bioavailability .

Q. How can computational chemistry tools predict Sulfoxone Sodium’s interactions with novel biological targets?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to screen against protein databases. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays. Cross-disciplinary collaboration with bioinformaticians ensures alignment between computational and experimental results .

Methodological and Ethical Considerations

Q. What strategies mitigate bias in Sulfoxone Sodium research, particularly in historical data interpretation?

- Methodological Answer : Adopt blinded data analysis and pre-register study protocols to reduce confirmation bias. Use triangulation by combining multiple data sources (e.g., structural, pharmacological, clinical). Transparently report limitations, such as incomplete historical records or sample size constraints .

Q. How should researchers address ethical concerns when repurposing Sulfoxone Sodium for new therapeutic applications?

- Methodological Answer : Follow institutional review board (IRB) guidelines for preclinical-to-clinical translation. Conduct comparative risk-benefit analyses using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Prioritize open-access publication of negative results to prevent publication bias .

Data Reporting and Reproducibility

Q. What frameworks ensure reproducibility in Sulfoxone Sodium’s spectroscopic data analysis?

- Methodological Answer : Standardize instrument calibration (e.g., NMR shimming, HPLC column conditioning) and document metadata (e.g., solvent purity, temperature). Share raw data via repositories like Zenodo and use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation .

Q. How can interdisciplinary approaches enhance Sulfoxone Sodium’s research outcomes?

- Methodological Answer : Integrate chemical synthesis with microbiological assays and computational modeling. For example, combine synthetic chemistry (structure-activity relationships), molecular biology (target validation), and data science (machine learning for pattern recognition) to address complex questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.